molecular formula C12H19Cl2NO B12284777 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B12284777
M. Wt: 264.19 g/mol
InChI Key: WHWOTZXPOONDLK-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with N,N-diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated analogs.

Scientific Research Applications

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound disrupts the function of sodium channels in nerve cells, leading to delayed repolarization and paralysis of pests. This action is similar to that of pyrethroid insecticides, which target the nervous system of insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

Molecular Formula

C12H19Cl2NO

Molecular Weight

264.19 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

WHWOTZXPOONDLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

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